11-Dehydro-2,3-dinor-txb2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“11-Dehydro-2,3-dinor-txb2” is produced from the breakdown of thromboxane A2 . It is released by activated platelets and urine levels of 11-dehydro-TXB2 can be used to monitor the response to aspirin therapy when used to prevent heart disease and in diseases where platelet activation is prominent . Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 .

Synthesis Analysis

The in vivo biosynthesis of thromboxane B2 (TXB2) in humans is currently evaluated by measuring urinary excretion of its major urinary metabolites, 11-dehydro-TXB2 and 2,3-dinor-TXB2 . 11-Dehydro-2,3-dinor-TXB2, another prominent metabolite of exogenous TXB2 in humans, has never been measured in human urine .

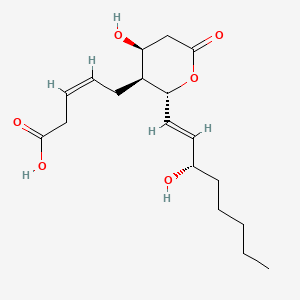

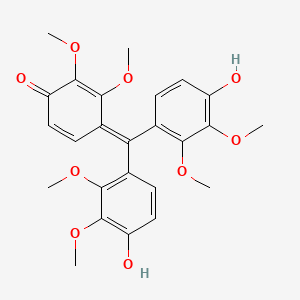

Molecular Structure Analysis

The molecular formula of 11-Dehydro-2,3-dinor-txb2 is C18H28O6 . The molecular weight is 340.4 g/mol . The IUPAC name is (Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]pent-3-enoic acid .

Chemical Reactions Analysis

Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 . The conversion of 11-dehydro-2,3-dinor-TXB3 in the urine extract into the methyl ester (ME)-11-n-propylamide (PA)-9, 12, 15-dimethylisopropylsilyl (DMIPS) ether derivative was followed by gas chromatography with selected-ion monitoring (GC/SIM) (resolution: 8000) and GC/mass spectrometry (MS) .

Physical And Chemical Properties Analysis

The molecular weight of 11-Dehydro-2,3-dinor-txb2 is 340.4 g/mol . The exact mass is 340.18858861 g/mol . The monoisotopic mass is also provided .

科学的研究の応用

1. Biomarker for In Vivo TXA2 Synthesis 11-Dehydro-2,3-dinor-TXB2 is an abundant urinary metabolite of Thromboxane B2 (TXB2) and can be used as a marker for in vivo TXA2 synthesis .

Platelet Aggregation

TXB2 is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 .

Inflammation and Cancer Research

Thromboxane (TX) A2, which is a major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets, is involved in several pathophysiologic processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .

Clinical Pharmacology of COX-1 Inhibition

The measurement of TXA2 metabolites helps to characterize the pathophysiologic role of transiently or persistently enhanced platelet activation and to describe the clinical pharmacology of COX-1 inhibition in health and disease .

Assessment of Platelet Activation

The assessment of platelet TXA2 biosynthesis can be performed ex vivo through the measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through the measurement of urinary enzymatic metabolites, a non-invasive index of platelet activation .

Drug-Target Interactions

The compound is also referenced in databases of bioactive drug-like small molecules and associated bioactivities abstracted from the scientific literature .

作用機序

Target of Action

11-Dehydro-2,3-dinor Thromboxane B2 (11-dehydro-2,3-dinor TXB2) is a metabolite derived from the inactive Thromboxane A2 (TXA2) metabolite, Thromboxane B2 (TXB2) . The primary target of this compound is the cyclooxygenase (COX)-1 pathway in human platelets .

Mode of Action

The compound is formed from TXB2 through the action of cytosolic aldehyde dehydrogenase (ALDH) and β-oxidation processes . It is released by activated platelets .

Biochemical Pathways

The formation of 11-dehydro-2,3-dinor TXB2 involves the breakdown of TXA2, which is the major arachidonic acid derivative via the COX-1 pathway in human platelets . This process is part of the larger eicosanoid signaling pathway, which plays a crucial role in inflammation, hemostasis, and other physiological responses.

Pharmacokinetics

The compound is chemically unstable and is quickly metabolized in the body . It has a half-life of approximately 45 minutes in human plasma . The compound is excreted in urine, making urinary levels of 11-dehydro-TXB2 a useful marker for monitoring the response to therapies such as aspirin .

Result of Action

The production of 11-dehydro-2,3-dinor TXB2 is associated with platelet activation . Elevated levels of this compound have been observed in conditions where platelet activation is prominent, such as heart disease . In a surgery-induced rat model of tendon overuse, levels of 11-dehydro-2,3-dinor TXB2 were found to increase 5.2-fold .

Action Environment

The action of 11-dehydro-2,3-dinor TXB2 can be influenced by various environmental factors. For instance, the use of aspirin can lower the baseline plasma concentrations of the compound . Additionally, conditions such as severe atherosclerosis can lead to significantly higher concentrations of the compound in urine compared to healthy individuals .

Safety and Hazards

Concentrations of 11-dehydro-TXB2 were increased in patients who had recently suffered a pulmonary embolism to a greater extent than either the 11-dehydro-13,14-dihydro-15-keto-TXB2 or the 2,3-dinor-TXB2 metabolites in plasma . These results indicate that plasma TXB2 is readily confounded by platelet activation ex vivo .

将来の方向性

Urinary 11-dehydro-2,3-dinor-TXB2 is at least as abundant a conversion product of exogenously infused TXB2 as 2,3-dinor-TXB2 . Its excretion increases linearly as a function of the rate of entry of TXB2 into the circulation up to approx. 40-fold the calculated rate of secretion of endogenous TXB2 . This is consistent with previous estimates based on monitoring of the beta-oxidation pathway of TXB2 metabolism .

特性

IUPAC Name |

(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]pent-3-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,19-20H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAAKFHMQLYVGV-YCEKRRLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Dehydro-2,3-dinor-txb2 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Hydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one](/img/structure/B593586.png)